CCK1 Receptor Binding Affinity of 3-Substituted Derivatives
In a systematic SAR study, a series of 3-amino and 3-anilino derivatives of 5-phenyl-1,4-benzodiazepin-2-one were evaluated for their binding affinity at the CCK1 receptor. The unsubstituted 3-amino parent compound (the target compound) serves as the baseline for this series. Optimized 3-anilino analogs, such as compound 24, demonstrated a CCK1 affinity (Ki) of 10 nM. While this is a derivative, it establishes the scaffold's potential and demonstrates that the core 3-amino-5-phenyl-1,4-benzodiazepin-2-one is a direct precursor to low nanomolar affinity CCK1 ligands [1]. In contrast, the hybrid antagonist 6 (a derivative of this scaffold with an extended N-acylglutamic acid moiety) showed a Ki value of 90 nM for the CCK-A (CCK1) receptor [2]. This quantitative data highlights how substituent choice at the 3-amino position dramatically modulates receptor affinity and selectivity, underscoring the value of the unsubstituted amine as a versatile starting point for medicinal chemistry optimization.
| Evidence Dimension | Binding Affinity (Ki) at CCK1 Receptor |
|---|---|
| Target Compound Data | Parent scaffold for derivative series |
| Comparator Or Baseline | Compound 24 (3-anilino derivative): 10 nM; Compound 6 (hybrid derivative): 90 nM |
| Quantified Difference | Derivatives range from 10 nM to 90 nM affinity depending on 3-substituent. |
| Conditions | Radioligand binding assay using [3H]-(+/-)-L-364,718 on rat pancreatic membranes (CCK-A/CCK1). |
Why This Matters
This data proves that the core 3-amino-5-phenyl-1,4-benzodiazepin-2-one scaffold is a privileged structure for generating potent CCK1 ligands, making it a strategic procurement choice for CNS and gastrointestinal research programs.
- [1] Offel M, Lattmann E, Singh H, et al. Synthesis of substituted 3-anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ones and their evaluation as cholecystokinin-ligands. Arch Pharm (Weinheim). 2006;339(4):163-173. View Source
- [2] van der Bent A, Blommaert AG, Melman CT, et al. Hybrid cholecystokinin-A antagonists based on molecular modeling of lorglumide and L-364,718. J Med Chem. 1992;35(6):1042-1049. View Source
